molecular formula C6H13N3O2 B14884913 N-tert-butyl-2-hydrazinyl-2-oxoacetamide

N-tert-butyl-2-hydrazinyl-2-oxoacetamide

Cat. No.: B14884913
M. Wt: 159.19 g/mol
InChI Key: XDXIXAZQRRFLLX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-hydrazinyl-2-oxoacetamide: is an organic compound with the molecular formula C6H13N3O2 It is a derivative of acetamide, featuring a hydrazinyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-hydrazinyl-2-oxoacetamide typically involves the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: No specific catalysts are required, but the reaction is often carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products:

    Oxidation: Formation of oxoacetamide derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Formation of substituted acetamides

Scientific Research Applications

N-tert-butyl-2-hydrazinyl-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-hydrazinyl-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-tert-butyl-2-(2-bromobenzoyl)hydrazino-2-oxoacetamide
  • N-tert-butyl-2-(2-chlorobenzylidene)hydrazino-2-oxoacetamide
  • N-tert-butyl-2-(3-fluorobenzoyl)hydrazino-2-oxoacetamide

Comparison: N-tert-butyl-2-hydrazinyl-2-oxoacetamide is unique due to its specific hydrazinyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

N-tert-butyl-2-hydrazinyl-2-oxoacetamide

InChI

InChI=1S/C6H13N3O2/c1-6(2,3)8-4(10)5(11)9-7/h7H2,1-3H3,(H,8,10)(H,9,11)

InChI Key

XDXIXAZQRRFLLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN

Origin of Product

United States

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